REACTION_CXSMILES
|
C([O:4][C:5](=[O:7])[CH3:6])(=O)C.[CH:8]12[CH2:17][CH:14]([CH2:15][CH2:16]1)[C:12](=[CH2:13])[C:9]2([CH3:11])[CH3:10].C(OOC(C)(C)C)(C)(C)C.[OH-].[Na+]>>[CH3:10][C:9]1([CH3:11])[CH:8]2[CH2:17][CH:14]([CH2:15][CH2:16]2)[CH:12]1[CH2:13][CH2:6][C:5]([OH:4])=[O:7] |f:3.4|
|
Name
|
|
Quantity
|
1050 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
136 g
|
Type
|
reactant
|
Smiles
|
C12C(C)(C)C(=C)C(CC1)C2
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OOC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for five hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to leave a yellow-orange residual oil, 750 ml
|
Type
|
TEMPERATURE
|
Details
|
is then heated on the steam bath for one hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The cooled solution is extracted once with ether
|
Type
|
EXTRACTION
|
Details
|
extracted thoroughly with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dried (Na2SO4) ether extracts
|
Type
|
CONCENTRATION
|
Details
|
are concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue distilled under vacuum
|
Name
|
|
Type
|
|
Smiles
|
CC1(C(C2CCC1C2)CCC(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |